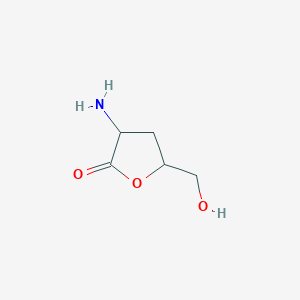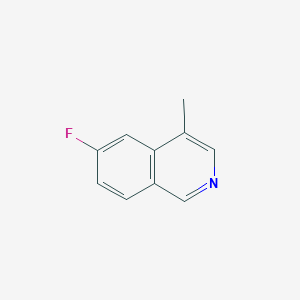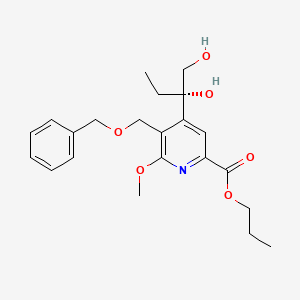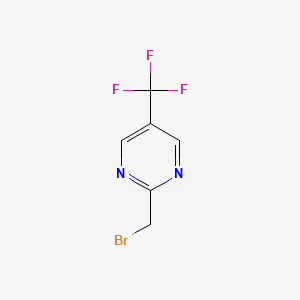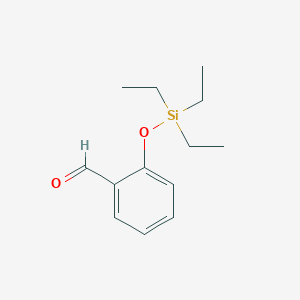
2-((Triethylsilyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Triethylsilyl)oxy)benzaldehyde is an organic compound characterized by the presence of a triethylsilyl group attached to a benzaldehyde moiety. This compound is often used in organic synthesis as a protecting group for aldehydes and hydroxyl groups, preventing them from reacting with other reagents during complex synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((Triethylsilyl)oxy)benzaldehyde can be synthesized by reacting benzaldehyde with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((Triethylsilyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the triethylsilyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-((Triethylsilyl)oxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Involved in the development of pharmaceutical compounds and drug synthesis.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((Triethylsilyl)oxy)benzaldehyde primarily involves its role as a protecting group. The triethylsilyl group provides steric hindrance, preventing the aldehyde or hydroxyl group from participating in reactions. This allows for selective reactions to occur at other sites of the molecule. The triethylsilyl group can be removed under specific conditions, revealing the protected functional group for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-((Trimethylsilyl)oxy)benzaldehyde: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
2-((Triethylsilyl)oxy)benzaldehyde is unique due to the larger size of the triethylsilyl group compared to trimethylsilyl or tert-butyldimethylsilyl groups. This increased steric bulk can provide better protection for sensitive functional groups during complex synthetic processes .
Properties
Molecular Formula |
C13H20O2Si |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
2-triethylsilyloxybenzaldehyde |
InChI |
InChI=1S/C13H20O2Si/c1-4-16(5-2,6-3)15-13-10-8-7-9-12(13)11-14/h7-11H,4-6H2,1-3H3 |
InChI Key |
ZXHDERFODBFEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


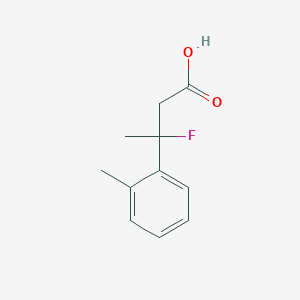
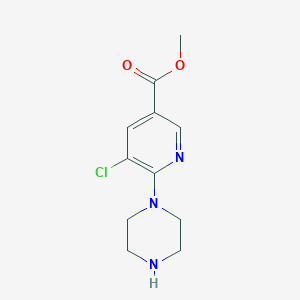
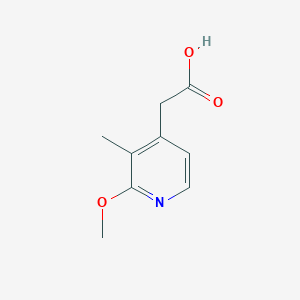
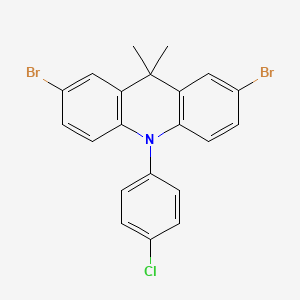
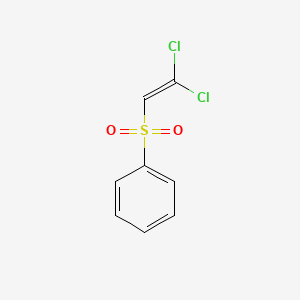
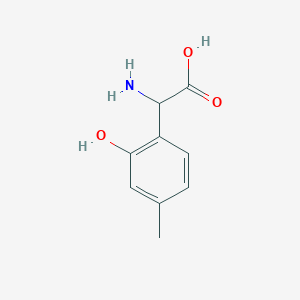
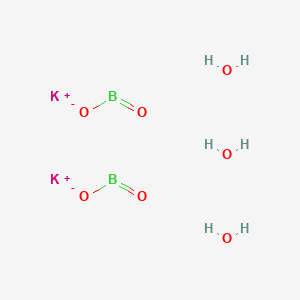
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
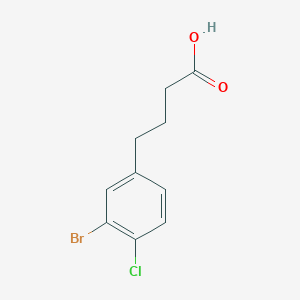
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
